Panax saponin C

Description

Properties

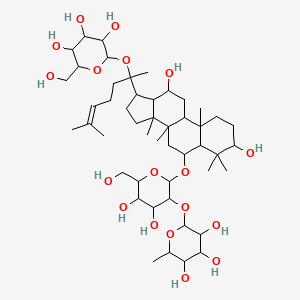

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAOOJDMFUQOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965870 | |

| Record name | 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-59-6, 51542-56-4 | |

| Record name | Ginsenoside Re | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panax saponin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Structure of Panax Saponin C: A Technical Guide to Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques employed in the structural elucidation of Panax saponin (B1150181) C, also known as Ginsenoside Rb2, and its closely related isomers, Ginsenoside Rc and Ginsenoside Rb3. This document details the application of mass spectrometry, nuclear magnetic resonance spectroscopy, and chemical degradation methods, offering structured data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these complex natural products.

Introduction to Panax Saponin C and its Isomers

This compound (Ginsenoside Rb2), along with its isomers Ginsenoside Rc and Ginsenoside Rb3, belongs to the protopanaxadiol (B1677965) (PPD) group of ginsenosides (B1230088). These triterpenoid (B12794562) saponins (B1172615) are major bioactive constituents of various Panax species (ginseng) and are subjects of extensive research due to their diverse pharmacological activities. Their structural similarity, differing only in the terminal sugar moiety at the C-20 position, presents a significant challenge for their individual isolation and characterization. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for the development of novel therapeutics.

Core Structural Elucidation Techniques

The structural determination of this compound and its isomers relies on a combination of modern spectroscopic and chemical methods. The primary techniques include Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the complex three-dimensional structure, and chemical hydrolysis for identifying the aglycone and constituent sugar units.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful tool for determining the molecular formula of ginsenosides. Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecule and analyzing the resulting product ions. The fragmentation pattern helps to identify the aglycone type (PPD or PPT) and the sequence of sugar residues.

Table 1: Representative MS/MS Fragmentation Data for Ginsenoside Rb2

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

| 1077.58 | 945.54 | 132 | Terminal Arabinose |

| 1077.58 | 783.49 | 294 (132 + 162) | Arabinose + Glucose |

| 1077.58 | 621.44 | 456 (132 + 162 + 162) | Arabinose + 2x Glucose |

| 1077.58 | 459.38 | 618 (132 + 162 + 162 + 162) | All four sugar units |

Data is illustrative and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of complex natural products like ginsenosides. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the aglycone structure, the identity and linkage of the sugar moieties, and the stereochemistry of the molecule. NMR data is typically acquired in pyridine-d5 (B57733) to ensure solubility and minimize signal overlap.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δc) for the Aglycone of Ginsenosides Rb2, Rc, and Rb3 in Pyridine-d₅ (150 MHz)

| Carbon No. | Ginsenoside Rb2 (δc) | Ginsenoside Rc (δc) | Ginsenoside Rb3 (δc) |

| 1 | 39.1 | 39.1 | 39.1 |

| 2 | 26.7 | 26.7 | 26.7 |

| 3 | 88.9 | 88.9 | 88.9 |

| 4 | 39.6 | 39.6 | 39.6 |

| 5 | 56.4 | 56.4 | 56.4 |

| 6 | 18.4 | 18.4 | 18.4 |

| 7 | 35.2 | 35.2 | 35.2 |

| 8 | 40.0 | 40.0 | 40.0 |

| 9 | 50.2 | 50.2 | 50.2 |

| 10 | 37.1 | 37.1 | 37.1 |

| 11 | 31.0 | 31.0 | 31.0 |

| 12 | 70.8 | 70.8 | 70.8 |

| 13 | 49.3 | 49.3 | 49.3 |

| 14 | 51.6 | 51.6 | 51.6 |

| 15 | 31.7 | 31.7 | 31.7 |

| 16 | 26.4 | 26.4 | 26.4 |

| 17 | 54.9 | 54.9 | 54.9 |

| 18 | 16.2 | 16.2 | 16.2 |

| 19 | 15.6 | 15.6 | 15.6 |

| 20 | 83.4 | 83.4 | 83.4 |

| 21 | 22.5 | 22.5 | 22.5 |

| 22 | 36.1 | 36.1 | 36.1 |

| 23 | 23.2 | 23.2 | 23.2 |

| 24 | 126.2 | 126.2 | 126.2 |

| 25 | 130.8 | 130.8 | 130.8 |

| 26 | 25.8 | 25.8 | 25.8 |

| 27 | 17.6 | 17.6 | 17.6 |

| 28 | 28.3 | 28.3 | 28.3 |

| 29 | 16.8 | 16.8 | 16.8 |

| 30 | 17.2 | 17.2 | 17.2 |

Note: The primary differences in the NMR spectra of these isomers are observed in the chemical shifts of the sugar moieties.

Table 3: Comparative ¹H NMR Chemical Shift Data (δʜ) for Anomeric Protons of Ginsenosides Rb2, Rc, and Rb3 in Pyridine-d₅ (600 MHz)

| Anomeric Proton | Ginsenoside Rb2 (δʜ, J in Hz) | Ginsenoside Rc (δʜ, J in Hz) | Ginsenoside Rb3 (δʜ, J in Hz) |

| Glc (C-3)-H1' | 4.98 (d, 7.8) | 4.98 (d, 7.8) | 4.98 (d, 7.8) |

| Glc (C-3)-H1'' | 5.37 (d, 7.7) | 5.37 (d, 7.7) | 5.37 (d, 7.7) |

| Glc (C-20)-H1''' | 5.15 (d, 7.9) | 5.15 (d, 7.9) | 5.15 (d, 7.9) |

| Ara(p) (C-20)-H1'''' | 5.42 (d, 3.8) | - | - |

| Ara(f) (C-20)-H1'''' | - | 5.65 (br s) | - |

| Xyl (C-20)-H1'''' | - | - | 5.35 (d, 7.5) |

Glc = Glucose, Ara(p) = Arabinopyranose, Ara(f) = Arabinofuranose, Xyl = Xylose

Chemical Degradation: Acid Hydrolysis

Acid hydrolysis is a classical method used to cleave the glycosidic bonds of saponins, liberating the aglycone (sapogenin) and the constituent monosaccharides. This technique is instrumental in identifying the core triterpenoid structure and the types of sugars present in the saponin.

Experimental Protocols

Isolation of this compound and its Isomers

Methodology:

-

Extraction: Powdered dried Panax notoginseng (or other ginseng species) is refluxed with 70% aqueous ethanol. The solvent is then removed under reduced pressure to yield a crude extract.[1]

-

Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponins will preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. A gradient elution with a solvent system such as chloroform-methanol-water is used to separate the saponins into fractions based on polarity.

-

Preparative HPLC: The fractions containing the target ginsenosides are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile (B52724) and water to yield the pure individual saponins.

NMR Spectroscopic Analysis

References

Unveiling Novel Saponins: A Technical Guide to the Identification of Panax Saponin C Analogs from Panax Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of novel Panax saponin (B1150181) C analogs, focusing on recently discovered notoginsenosides from Panax notoginseng. The document details the experimental protocols for isolation and structure elucidation, presents quantitative data in a comparative format, and visualizes key experimental workflows and biological signaling pathways.

Introduction to Novel Panax Saponins (B1172615)

The genus Panax, particularly species like Panax notoginseng, is a rich source of bioactive triterpenoid (B12794562) saponins, commonly known as ginsenosides (B1230088) or notoginsenosides. These compounds are renowned for their diverse pharmacological activities. Continuous research efforts have led to the discovery of novel saponins, expanding the chemical diversity of this important class of natural products. This guide focuses on a series of recently identified protopanaxadiol (B1677965) saponins from the leaves of Panax notoginseng, designated as notoginsenosides SL1-SL8.

Data Presentation of Novel Notoginsenosides

The following tables summarize the key quantitative data for the novel notoginsenosides SL1-SL8, facilitating a clear comparison of their structural and physical properties.

Table 1: Physicochemical and Mass Spectrometry Data of Novel Notoginsenosides SL1-SL8 [1]

| Compound | Molecular Formula | HR-ESI-MS [M+Na]⁺ (Calculated) | HR-ESI-MS [M+Na]⁺ (Found) |

| Notoginsenoside SL1 | C₄₇H₈₀O₁₈ | 955.5232 | 955.5245 |

| Notoginsenoside SL2 | C₄₇H₈₀O₁₈ | 955.5232 | 955.5240 |

| Notoginsenoside SL3 | C₅₃H₉₀O₂₂ | 1117.5852 | 1117.5866 |

| Notoginsenoside SL4 | C₅₃H₉₀O₂₂ | 1117.5852 | 1117.5860 |

| Notoginsenoside SL5 | C₅₃H₉₀O₂₃ | 1133.5802 | 1133.5815 |

| Notoginsenoside SL6 | C₅₃H₉₀O₂₃ | 1133.5802 | 1133.5810 |

| Notoginsenoside SL7 | C₅₂H₈₈O₂₂ | 1083.5700 | 1083.5713 |

| Notoginsenoside SL8 | C₅₂H₈₈O₂₂ | 1083.5700 | 1083.5708 |

Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of Notoginsenoside SL1 (in C₅D₅N, 125 MHz) [1]

| Carbon No. | Chemical Shift (δc) | Carbon No. | Chemical Shift (δc) |

| 1 | 39.1 | 16 | 26.9 |

| 2 | 26.7 | 17 | 51.6 |

| 3 | 88.9 | 18 | 16.2 |

| 4 | 39.6 | 19 | 16.2 |

| 5 | 56.3 | 20 | 83.3 |

| 6 | 18.3 | 21 | 22.6 |

| 7 | 34.9 | 22 | 35.9 |

| 8 | 40.2 | 23 | 23.6 |

| 9 | 50.1 | 24 | 39.8 |

| 10 | 37.1 | 25 | 70.5 |

| 11 | 31.0 | 26 | 26.4 |

| 12 | 70.2 | 27 | 25.2 |

| 13 | 49.3 | 28 | 28.2 |

| 14 | 51.5 | 29 | 16.9 |

| 15 | 31.6 | 30 | 17.5 |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and structure elucidation of the novel notoginsenosides.

Extraction and Isolation

The general workflow for the isolation of novel saponins from Panax species is outlined below.

Detailed Protocol:

-

Extraction: The dried and powdered leaves of Panax notoginseng are extracted with 75% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH soluble fraction is subjected to a series of column chromatography steps for separation and purification.

-

Silica Gel Chromatography: The n-BuOH extract is first fractionated on a silica gel column using a gradient elution of chloroform-methanol-water.

-

Sephadex LH-20 Chromatography: Fractions obtained from silica gel chromatography are further purified on a Sephadex LH-20 column.

-

ODS Chromatography: Subsequent purification is carried out on an octadecylsilylated (ODS) silica gel column.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the individual saponins is achieved by preparative HPLC.[1]

Structure Elucidation

The structures of the isolated novel saponins are determined using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed structure of the aglycone and the sugar moieties, as well as their linkage positions.[1] The chemical shifts are compared with those of known saponins to determine the stereochemistry.

Biological Activity and Signaling Pathways

Panax notoginseng saponins (PNS) are known to exert their pharmacological effects through the modulation of various signaling pathways. While the specific pathways for the newly identified notoginsenosides SL1-SL8 are yet to be fully elucidated, studies on total PNS and other specific saponins provide insights into their potential mechanisms of action.

Neuroprotective Effects

Some of the newly isolated saponins, including notoginsenoside SL1 and SL3, have shown slight protective effects against L-glutamate-induced nerve cell injury in SH-SY5Y cells.[1]

Anti-Inflammatory Signaling

Total PNS has been shown to mediate its anti-inflammatory effects in ischemic stroke by downregulating the RIG-I signaling pathway.[2][3][4] This pathway is a key component of the innate immune response.

Pathway Description:

Panax notoginseng saponins (PNS) have been found to significantly suppress the expression of the RIG-I receptor and its downstream signaling molecules, including TNF receptor-associated factor 2 (Traf2) and nuclear factor-kappa B (NF-κB).[2][3] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-8, thereby exerting an anti-inflammatory effect, particularly in the context of cerebral ischemia.[2][3]

Angiogenesis and Cardiovascular Protection

PNS has also been shown to improve angiogenesis in coronary heart disease, potentially through the vascular endothelial growth factor (VEGF) signaling pathway.[5]

Pathway Description:

PNS intervention can restore the number of endothelial cells, as indicated by increased CD31 expression.[5] Furthermore, PNS activates key proteins in the VEGF signaling pathway, such as p-stat3 and p-AKT, which are crucial for promoting angiogenesis and providing cardiovascular protection.[5]

Conclusion

The ongoing exploration of Panax species continues to yield novel saponins with unique structural features and potential therapeutic applications. The detailed methodologies and comparative data presented in this guide for notoginsenosides SL1-SL8 serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific signaling pathways modulated by these new compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Panax notoginseng Saponins Improve Angiogenesis in Coronary Heart Disease Based on the microRNA 200a Methylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Panax Saponin C Biosynthetic Pathway in Panax notoginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic pathway of Panax saponin (B1150181) C, a critical bioactive compound found in Panax notoginseng. The document details the molecular and biochemical processes involved in its synthesis, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Panax Saponins (B1172615) in Panax notoginseng

Panax notoginseng, a highly valued medicinal herb, is renowned for its rich content of triterpenoid (B12794562) saponins, which are the primary active constituents responsible for its diverse pharmacological effects. These saponins are broadly classified into two main types: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). The specific composition and concentration of these saponins can vary significantly depending on the plant part, age, and geographical origin.[1][2][3][4] Understanding the biosynthetic pathway of these compounds is crucial for optimizing their production, developing new cultivars with enhanced medicinal properties, and exploring synthetic biology approaches for their synthesis.

The Panax Saponin C Biosynthetic Pathway

The biosynthesis of Panax saponins is a complex process that begins with the isoprenoid pathway, leading to the formation of the triterpene backbone, which is then modified by a series of enzymatic reactions. The pathway can be broadly divided into three key stages: the formation of the precursor 2,3-oxidosqualene (B107256), the cyclization of 2,3-oxidosqualene to form the dammarane (B1241002) skeleton, and the subsequent modification of this skeleton.[5]

Upstream Pathway: Synthesis of 2,3-Oxidosqualene

The initial steps of saponin biosynthesis occur via the mevalonate (B85504) (MVA) pathway in the cytosol, which produces the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form farnesyl diphosphate (FPP) by the enzyme farnesyl diphosphate synthase (FPS) . Two molecules of FPP are then reductively dimerized by squalene (B77637) synthase (SS) to form squalene. Finally, squalene epoxidase (SE) catalyzes the epoxidation of squalene to produce 2,3-oxidosqualene, the last common precursor for the biosynthesis of sterols and triterpenoids.

Cyclization and Formation of the Dammarane Skeleton

The cyclization of 2,3-oxidosqualene is a critical branch point in the pathway. In Panax notoginseng, the key enzyme dammarenediol-II synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the foundational skeleton of the dammarane-type saponins.

Downstream Modifications: Hydroxylation and Glycosylation

Following the formation of the dammarenediol-II backbone, a series of post-cyclization modifications occur, primarily hydroxylation and glycosylation, which lead to the vast diversity of saponins. These reactions are catalyzed by two large families of enzymes: cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) .

-

CYP450s are responsible for hydroxylating specific positions on the dammarane skeleton, leading to the formation of various aglycones, such as protopanaxadiol and protopanaxatriol.

-

UGTs then catalyze the attachment of sugar moieties to the hydroxylated aglycones, creating the final saponin structures. The number, type, and position of these sugar groups are critical for the pharmacological activity of the resulting saponins.

The following diagram illustrates the core biosynthetic pathway of Panax saponins.

References

- 1. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of the transcriptome of Panax notoginseng root uncovers putative triterpene saponin-biosynthetic genes and genetic markers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Pharmacological Effects of Ginsenoside Rc (Panax Saponin C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rc, a protopanaxadiol-type saponin (B1150181) isolated from the roots of Panax ginseng and other Panax species, has emerged as a compound of significant interest in the field of pharmacology. Known for its diverse biological activities, Ginsenoside Rc is being extensively investigated for its therapeutic potential in a wide range of pathological conditions. This technical guide provides an in-depth review of the current state of research on the pharmacological effects of Ginsenoside Rc, with a focus on its anti-inflammatory, neuroprotective, cardiovascular, anti-cancer, and metabolic regulatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed summaries of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Effects

Ginsenoside Rc has demonstrated potent anti-inflammatory properties across various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Model System | Treatment | Effect | Quantitative Measurement | Reference(s) |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Ginsenoside Rc | Inhibition of TNF-α and IL-1β expression | Significant reduction in mRNA and protein levels | [1] |

| Concanavalin A-treated splenocytes | Ginsenoside Rc, Rb1, Rb2 | Inhibition of TNF-α expression | Strong inhibition observed | [1] |

| TNF-α/IFN-γ-treated human synovial cells | Ginsenoside Rc | Suppression of TNF-α expression | Significant suppression | [1] |

| Acetonitrile-induced gastritis in rats | Ginsenoside Rc | Reduction of inflammatory markers | Not specified | [2] |

| 5-Fluorouracil-induced intestinal mucositis in IEC-6 cells | Ginsenoside Rc (1.25, 2.5, 5 µM) | Reduction of TNF-α, IL-6, and IL-1β | Dose-dependent decrease in cytokine levels | [3] |

Key Signaling Pathways in Anti-inflammatory Action

Ginsenoside Rc exerts its anti-inflammatory effects by targeting several critical signaling cascades:

-

TBK1/IRF-3 and p38/ATF-2 Pathways: In LPS-stimulated macrophages, Ginsenoside Rc has been shown to suppress the activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF-3), as well as the p38 mitogen-activated protein kinase (MAPK) and activating transcription factor 2 (ATF-2) signaling pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1]

References

- 1. Ginsenoside Rc from Panax ginseng exerts anti-inflammatory activity by targeting TANK-binding kinase 1/interferon regulatory factor-3 and p38/ATF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Mechanisms of Action of Panax Saponin C (Ginsenoside Rc): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax saponin (B1150181) C, now more commonly identified as Ginsenoside Rc, is a protopanaxadiol-type saponin found in various species of the Panax genus, including Panax ginseng (Korean ginseng) and Panax notoginseng.[1] In vitro studies have revealed a spectrum of pharmacological activities for Ginsenoside Rc, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Ginsenoside Rc, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. The information presented herein is intended to serve as a detailed resource for researchers exploring the therapeutic potential of this natural compound.

Core Mechanisms of Action

In vitro research has elucidated several key molecular pathways through which Ginsenoside Rc exerts its biological effects. These primarily encompass the modulation of inflammatory responses, mitigation of oxidative stress, and induction of cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Effects

Ginsenoside Rc has been shown to possess significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In lipopolysaccharide (LPS)-stimulated human intestinal epithelial LS174T cells, Ginsenoside Rc inhibits the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[2] Furthermore, Ginsenoside Rc has been observed to suppress the activation of TANK-binding kinase 1 (TBK1) and p38 Mitogen-Activated Protein Kinase (MAPK), which are crucial upstream regulators of inflammatory responses.[3]

Antioxidant Activity

The antioxidant effects of Ginsenoside Rc are attributed to its ability to modulate cellular redox homeostasis. It has been demonstrated to suppress the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[4] One of the key pathways involved is the PI3K/Akt/FoxO1 signaling cascade. In human embryonic kidney 293T (HEK293T) cells subjected to oxidative stress, Ginsenoside Rc activates PI3K/Akt signaling, which in turn inhibits the Forkhead box O1 (FoxO1) transcription factor.[4] This leads to the upregulation of the antioxidant enzyme catalase.[4]

Anticancer Properties

While research into the anticancer effects of Ginsenoside Rc is less extensive compared to other ginsenosides (B1230088), some studies suggest it may have anti-proliferative effects, although often at higher concentrations.[5] The anticancer activity of ginsenosides is often correlated with a decrease in the number of sugar moieties; Ginsenoside Rc, having multiple sugar residues, is generally considered to have weaker anti-proliferative effects than its metabolites.[5] However, its ability to modulate signaling pathways like PI3K/Akt, which are often dysregulated in cancer, suggests a potential role in cancer therapy that warrants further investigation.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Ginsenoside Rc.

Table 1: Anti-inflammatory Effects of Ginsenoside Rc

| Cell Line | Stimulus | Analyte | Concentration of Ginsenoside Rc | Result | Reference |

| LS174T | LPS | IL-1β, TNF-α, IL-6 | Not specified | Inhibition of expression | [2] |

| RAW264.7 | LPS | TNF-α, IL-1β | 40 µg/mL, 60 µg/mL | Significant inhibition of expression | [3] |

| Splenocytes | Concanavalin A | TNF-α | Not specified | Strong inhibition of expression | [3] |

Table 2: Antioxidant Effects of Ginsenoside Rc

| Cell Line | Stressor | Pathway/Enzyme | Concentration of Ginsenoside Rc | Result | Reference |

| HEK293T | t-BHP | PI3K/Akt | 10 µM, 50 µM | Activation | [4] |

| HEK293T | t-BHP | AMPK | 10 µM, 50 µM | Inhibition | [4] |

| HEK293T | t-BHP | Catalase | Not specified | Upregulation | [4] |

| C2C12 myoblasts | H₂O₂ | Cell Viability | 20 µM | Maintained ~95% viability | [7] |

Table 3: Effects on Other In Vitro Systems

| System | Target | IC50 Value | Reference |

| OATP1B1 | Transporter Inhibition | 0.2 - 4.6 µM | |

| OATP1B3 | Transporter Inhibition | 0.2 - 4.6 µM |

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized, including human intestinal epithelial LS174T cells, murine macrophage RAW264.7 cells, human embryonic kidney HEK293T cells, and mouse myoblast C2C12 cells.[2][3][4][7]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Ginsenoside Rc Preparation: Ginsenoside Rc is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Anti-inflammatory Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), cell culture supernatants are collected after treatment with Ginsenoside Rc and a pro-inflammatory stimulus (e.g., LPS). The cytokine concentrations are then measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: To assess the activation of signaling pathways, whole-cell lysates or nuclear extracts are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-TBK1) and corresponding total proteins. Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence.

Antioxidant Assays

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with Ginsenoside Rc and an oxidative stressor, then incubated with the probe. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.

-

Western Blot Analysis: The expression levels of antioxidant enzymes (e.g., catalase, MnSOD) and proteins involved in antioxidant signaling pathways (e.g., p-Akt, p-AMPK, FoxO1) are determined by Western blotting as described above.

Cell Viability and Apoptosis Assays

-

MTT Assay: To assess cell viability, cells are treated with various concentrations of Ginsenoside Rc. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan, which is then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells are treated with the compound of interest, harvested, and stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ginsenoside Rc.

NF-κB Signaling Pathway in Inflammation

References

- 1. researchgate.net [researchgate.net]

- 2. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rc from Panax ginseng exerts anti-inflammatory activity by targeting TANK-binding kinase 1/interferon regulatory factor-3 and p38/ATF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Discovery and Isolation of Novel Panax Saponin C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panax ginseng, a cornerstone of traditional medicine, is a rich source of bioactive saponins (B1172615) known as ginsenosides. Among these, Ginsenoside Rc, a protopanaxadiol-type saponin (B1150181), has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of new derivatives of Ginsenoside Rc, which for the purpose of this document we will refer to as Panax Saponin C derivatives. We will delve into detailed experimental protocols for their isolation and purification, present quantitative data in a structured format, and explore the signaling pathways modulated by these novel compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction to this compound (Ginsenoside Rc) and its Derivatives

Ginsenoside Rc is a major protopanaxadiol (B1677965) (PPD)-type saponin found in various Panax species.[1][2] Its structure consists of a dammarane-type tetracyclic triterpenoid (B12794562) aglycone with sugar moieties attached at the C-3 and C-20 positions. Recent research has focused on the isolation and characterization of new derivatives of Ginsenoside Rc, primarily malonyl-ginsenosides, where a malonyl group is attached to one of the glucose residues.[3][4] These modifications can significantly influence the compound's bioavailability and pharmacological properties.[5]

Quantitative Data on the Isolation of New this compound Derivatives

The isolation of novel this compound derivatives, such as malonyl-ginsenoside Rc, is a multi-step process involving extraction, fractionation, and purification. The following table summarizes representative quantitative data for the isolation of these compounds from Panax ginseng roots.

| Compound | Starting Material | Extraction Method | Purification Method | Yield (mg) | Purity (%) | Reference |

| Malonyl-ginsenoside Rc | Fresh roots of Panax ginseng | Methanol (B129727) extraction | Silica (B1680970) gel column chromatography, preparative HPLC | 65 | >98% | [6] |

| Malonyl-ginsenoside Rb1 | Fresh roots of Panax ginseng | Methanol extraction | Silica gel column chromatography, preparative HPLC | 100 | >98% | [6] |

| Malonyl-ginsenoside Rb2 | Fresh roots of Panax ginseng | Methanol extraction | Silica gel column chromatography, preparative HPLC | 60 | >98% | [6] |

| Malonyl-ginsenoside Rd | Fresh roots of Panax ginseng | Methanol extraction | Silica gel column chromatography, preparative HPLC | 42 | >98% | [6] |

| Malonyl-ginsenoside Ra3 (new) | Fresh roots of Panax ginseng | Methanol extraction | Silica gel column chromatography, preparative HPLC | 40 | >98% | [6] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of new this compound derivatives.

Detailed Methodology for Isolation of Malonyl-ginsenoside Rc

This protocol is based on methodologies described in the literature for the isolation of malonyl-ginsenosides from fresh Panax ginseng roots.[4][6]

1. Extraction:

-

Air-dried and powdered fresh roots of Panax ginseng (1 kg) are extracted with 80% methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and n-butanol (3 x 1 L).

-

The n-butanol fraction, which contains the ginsenosides, is concentrated to dryness.

3. Silica Gel Column Chromatography:

-

The dried n-butanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1 v/v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (65:35:10, v/v/v, lower phase) solvent system and visualized by spraying with 10% H₂SO₄ in ethanol (B145695) followed by heating.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing malonyl-ginsenoside Rc are pooled and further purified by preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting from 20% acetonitrile to 50% acetonitrile over 40 minutes).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 203 nm.

-

The peak corresponding to malonyl-ginsenoside Rc is collected and lyophilized to yield the pure compound.

5. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

Signaling Pathways Modulated by this compound Derivatives

Ginsenoside Rc and its derivatives have been shown to modulate several key signaling pathways involved in various cellular processes, including inflammation, apoptosis, and metabolism.

PI3K/Akt Signaling Pathway

Ginsenoside Rc has been demonstrated to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[7][8] This activation can lead to the inhibition of apoptosis and the promotion of cell growth.

NF-κB Signaling Pathway

Ginsenoside Rc has also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][7] By inhibiting this pathway, Ginsenoside Rc can reduce the production of pro-inflammatory cytokines.

Conclusion

The discovery and isolation of new this compound derivatives, particularly malonylated forms of Ginsenoside Rc, represent a promising avenue for the development of novel therapeutic agents. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the chemical diversity and pharmacological potential of these fascinating natural products. The elucidation of their mechanisms of action through the modulation of key signaling pathways, such as PI3K/Akt and NF-κB, will be critical in translating these findings into clinical applications. Further research is warranted to fully characterize the biological activities of these new derivatives and to optimize their production and purification for potential therapeutic use.

References

- 1. Ginsenoside Rc: A potential intervention agent for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malonyl-ginsenoside content of a cell-suspension culture of Panax japonicus var. repens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. malonyl-ginsenoside Rc | CAS#:88140-36-7 | Chemsrc [chemsrc.com]

- 6. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. db-thueringen.de [db-thueringen.de]

An In-depth Technical Guide to the Core Chemical Properties and Structure of Ginsenoside Re and Ginsenoside CK

A Note on Nomenclature: The term "Panax saponin (B1150181) C" is ambiguous in scientific and commercial literature. The Chemical Abstracts Service (CAS) number 51542-56-4 is correctly assigned to Ginsenoside Re . However, some suppliers incorrectly list "Panax saponin C" with this CAS number but provide the molecular formula and weight for Ginsenoside Re. This guide will provide a detailed overview of the distinct and well-characterized ginsenosides (B1230088): Ginsenoside Re (the compound corresponding to CAS number 51542-56-4) and Ginsenoside CK , a key bioactive metabolite of other ginsenosides and a frequent subject of research for its therapeutic potential.

Ginsenoside Re (CAS: 51542-56-4)

Ginsenoside Re is a protopanaxatriol-type saponin and one of the most abundant ginsenosides found in Panax ginseng (Korean ginseng), particularly in the plant's roots, berries, and leaves.[1] It is recognized for a variety of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[1][2][3][4]

Basic Chemical Properties

The fundamental chemical properties of Ginsenoside Re are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51542-56-4 | |

| Molecular Formula | C₄₈H₈₂O₁₈ | |

| Molecular Weight | 947.15 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water, methanol (B129727), and ethanol. | |

| Melting Point | 201–203°C | |

| Boiling Point | 1011.8 ± 65.0°C | |

| Density | 1.38 ± 0.1 g/cm³ |

Chemical Structure

Ginsenoside Re possesses a dammarane-type triterpenoid (B12794562) aglycone, specifically a protopanaxatriol. Its structure is characterized by the attachment of a rhamnosyl-glucosyl disaccharide at the C-6 hydroxyl group and a glucose molecule at the C-20 hydroxyl group.

Caption: Chemical structure of Ginsenoside Re.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of Ginsenoside Re.

-

Mass Spectrometry (MS): In negative ion mode ESI-MS, Ginsenoside Re typically shows a deprotonated molecular ion [M-H]⁻ at m/z 945.54. Fragmentation involves the sequential loss of sugar moieties, yielding characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the precise structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar chains. Complete assignments of ¹H and ¹³C NMR data for Ginsenoside Re have been published.

-

Infrared (IR) Spectroscopy: The IR spectrum of Ginsenoside Re shows characteristic absorption bands for hydroxyl groups (around 3408 cm⁻¹), C-H stretching (around 2932 cm⁻¹), and glycosidic C-O bonds.

Experimental Protocols

Isolation and Purification of Ginsenoside Re:

A common method for isolating and purifying Ginsenoside Re from ginseng buds involves a multi-step process:

-

Solvent Extraction: Powdered ginseng buds are extracted with a solvent, typically an alcohol such as methanol or ethanol.

-

Pre-purification with Activated Carbon: The crude extract is passed through an activated carbon column. Activated carbon selectively adsorbs many other ginsenosides, allowing for the enrichment of Ginsenoside Re in the eluate.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pre-purified extract is then subjected to Prep-HPLC for final purification to achieve high purity (>98%).

Signaling Pathways

Ginsenoside Re has been shown to modulate several key signaling pathways:

-

PI3K/Akt/Nrf2 Signaling Pathway: Ginsenoside Re can activate this pathway, which is involved in its neuroprotective effects by inhibiting oxidative stress and apoptosis.

-

CAMK/MAPK/NF-κB Signaling Pathway: By inhibiting this pathway in microglial cells, Ginsenoside Re reduces the production of pro-inflammatory mediators, thus exerting neuroprotective effects against neuroinflammation.

-

PI3K/Akt/HIF-1α/VEGF Signaling Pathway: Ginsenoside Re has been found to regulate this pathway, suggesting its potential role in modulating angiogenesis.

Caption: Ginsenoside Re activates the PI3K/Akt/Nrf2 pathway.

Ginsenoside CK (Compound K) (CAS: 39262-14-1)

Ginsenoside CK (Compound K) is a major intestinal metabolite of protopanaxadiol-type ginsenosides, such as Ginsenoside Rb1. It is considered a more bioactive form of these ginsenosides due to its higher absorption rate in the body. Ginsenoside CK has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Basic Chemical Properties

The key chemical properties of Ginsenoside CK are detailed below.

| Property | Value | Reference(s) |

| CAS Number | 39262-14-1 | |

| Molecular Formula | C₃₆H₆₂O₈ | |

| Molecular Weight | 622.88 g/mol | |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in DMSO, DMF, methanol, and ethanol. Sparingly soluble in aqueous buffers. | |

| Melting Point | 181-183°C | |

| Boiling Point | ~723°C | |

| Density | ~1.191 g/mL | |

| Optical Rotation | +37.0 to +41.0 deg (c=1, pyridine) |

Chemical Structure

Ginsenoside CK is a protopanaxadiol-type ginsenoside. Its structure consists of the protopanaxadiol (B1677965) aglycone with a single glucose molecule attached at the C-20 hydroxyl group.

Caption: Chemical structure of Ginsenoside CK.

Spectroscopic Data

The structure of Ginsenoside CK is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): LC-MS/MS is a common method for the quantification of Ginsenoside CK in biological samples. It can be detected in both positive and negative ion modes, often forming adducts with ions like Na⁺ or Cl⁻.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are crucial for the complete structural elucidation of Ginsenoside CK and its derivatives. Detailed spectral assignments are available in the literature.

-

Infrared (IR) Spectroscopy: The IR spectrum of Ginsenoside CK would show characteristic peaks for hydroxyl groups, C-H bonds, and glycosidic linkages, similar to other ginsenosides.

Experimental Protocols

Biotransformation and Purification of Ginsenoside CK:

Ginsenoside CK is typically produced by the hydrolysis of more complex ginsenosides like Ginsenoside Rb1.

-

Enzymatic or Microbial Hydrolysis: Ginsenoside Rb1 is treated with specific enzymes (e.g., β-glucosidase) or microorganisms that can selectively cleave the sugar moieties at the C-3 and C-20 positions to yield Ginsenoside CK.

-

Extraction: After the biotransformation, the product mixture is extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Purification: The crude extract is then purified using chromatographic techniques, such as silica (B1680970) gel column chromatography followed by preparative HPLC, to obtain pure Ginsenoside CK.

Signaling Pathways

Ginsenoside CK is known to modulate multiple signaling pathways, which underlies its diverse pharmacological effects.

-

PI3K/Akt/NF-κB Signaling Pathway: Ginsenoside CK has been shown to inhibit this pathway in cancer cells, leading to the suppression of cell proliferation and induction of apoptosis.

-

AMPK, MAPK, and AKT Signaling Pathways: In the context of adipogenesis, Ginsenoside CK exerts its effects by activating AMPK and inhibiting the ERK/p38 and AKT signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Quantification of Ginsenoside Rh23, a New Anti-Melanogenic Compound from the Leaves of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Panax Saponins: A Technical Guide to Their Use and Analysis

An in-depth exploration of the traditional use, pharmacology, and analysis of Panax saponins (B1172615) for researchers, scientists, and drug development professionals.

The genus Panax, commonly known as ginseng, holds a revered position in traditional medicine systems, particularly in East Asia, where it has been used for centuries as a panacea for a wide array of ailments.[1][2] The primary bioactive constituents responsible for the therapeutic properties of Panax species are a class of triterpenoid (B12794562) saponins known as ginsenosides (B1230088).[3][4] This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing these saponins, with a focus on their pharmacological activities, underlying signaling pathways, and the experimental methodologies used for their study.

Ethnobotanical Significance of Panax Species

The term "Panax" itself is derived from the Greek words "pan" (all) and "akos" (healing), reflecting its historical perception as a cure-all.[5] Traditional Chinese Medicine (TCM) has long utilized the roots of various Panax species as a general tonic to enhance vital energy ("qi"), combat fatigue, and improve mental acuity. Specific applications recorded in historical texts include the treatment of anemia, insomnia, gastritis, and abnormal blood pressure.

Different Panax species are often used for distinct purposes based on traditional beliefs. For instance, Panax ginseng (Asian Ginseng) is considered a "warming" herb used to replenish energy, while Panax quinquefolius (American Ginseng) is viewed as a "cooling" herb for clearing heat and nourishing yin. Panax notoginseng, known as Sanqi or Tianqi, is traditionally used to treat hemorrhage, blood stasis, swelling, and pain. Other species like Panax japonicus and Panax vietnamensis also have a history of use in folk medicine for conditions ranging from cough and inflammation to fatigue and stress.

Quantitative Analysis of Major Ginsenosides

The concentration and composition of ginsenosides can vary significantly depending on the Panax species, the part of the plant used (root, leaf, stem), and the age of the plant. The tables below summarize the quantitative data for several major ginsenosides across different Panax species, providing a comparative overview for researchers.

Table 1: Concentration of Protopanaxadiol (PPD)-Type Ginsenosides in Various Panax Species (mg/g dry weight)

| Plant Species | Plant Part | Ginsenoside Rb1 | Ginsenoside Rc | Ginsenoside Rb2 | Ginsenoside Rd | Reference(s) |

| Panax ginseng | Main Root | 2.0 - 15.0 | 2.0 - 15.0 | ~6.0 | 1.5 - 20.0 | |

| Root Hair | Higher than main root | Higher than main root | Detected | - | ||

| Leaf | - | 14.0 - 16.3 | 4.8 - 6.7 | - | ||

| Panax quinquefolius | Main Root | 1.5 - 20.0 | 1.5 - 20.0 | ~4.0 (malonyl-Rb2) | 1.5 - 20.0 | |

| Fine Root | Highest concentration | - | - | Lower than NZPG | ||

| Leaf | - | - | ~4.0 (malonyl-Rb2) | ~2.0 (malonyl-Rd) | ||

| Panax notoginseng | Main Root | 1.1 - 39.1 | 1.1 - 39.1 | - | 1.1 - 39.1 | |

| Leaf | - | 14.0 - 16.3 | 4.8 - 6.7 | - | ||

| Panax vietnamensis | Rhizome | 8.1 ± 2.8 | - | 3.6 ± 2.1 | 2.3 ± 0.4 | |

| Radix (Root) | 10.1 ± 4.3 | - | 2.2 ± 1.1 | 1.5 ± 0.5 | ||

| Fine Roots | 11.5 ± 3.7 | - | 1.9 ± 0.5 | 1.7 ± 0.3 | ||

| Panax japonicus | Rhizome (2-year) | ~1.5% | - | - | ~0.5% | |

| Rhizome (5-year) | ~0.5% | - | - | ~0.5% |

Table 2: Concentration of Protopanaxatriol (PPT)-Type Ginsenosides in Various Panax Species (mg/g dry weight)

| Plant Species | Plant Part | Ginsenoside Rg1 | Ginsenoside Re | Notoginsenoside R1 | Reference(s) |

| Panax ginseng | Main Root | 2.0 - 15.0 | 2.0 - 15.0 | - | |

| Root Hair | - | 2.6-4 times higher than main root | - | ||

| Leaf | ~10.0 | ~22.0 | - | ||

| Panax quinquefolius | Main Root | ~3.0 | ~10.0 | - | |

| Fine Root | Lower than NZPG | Lower than NZPG | - | ||

| Leaf | ~3.0 | ~10.0 | - | ||

| Panax notoginseng | Main Root | 1.1 - 39.1 | 1.1 - 39.1 | 1.1 - 39.1 | |

| Panax vietnamensis | Rhizome | 10.9 ± 1.9 | 1.1 ± 0.4 | 3.5 ± 1.0 | |

| Radix (Root) | 11.3 ± 2.2 | 0.7 ± 0.5 | 3.8 ± 1.3 | ||

| Fine Roots | 4.9 ± 2.3 | 6.1 ± 1.4 | 2.6 ± 1.1 | ||

| Panax japonicus | Rhizome (2-year) | - | ~0.2% | - | |

| Rhizome (5-year) | - | ~0.2% | - |

Experimental Protocols

Extraction of Ginsenosides

3.1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes acoustic cavitation to enhance solvent penetration and cell wall disruption, leading to more efficient extraction at lower temperatures.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) and pulverize it into a fine powder (e.g., <300 mesh).

-

Solvent Selection: Common solvents include 70-80% ethanol (B145695) or methanol. Deep eutectic solvents (DES), such as a 1:2 molar ratio of choline (B1196258) chloride and urea (B33335) with 20% water content, have also been shown to be highly effective.

-

Extraction Parameters:

-

Liquid-to-Solid Ratio: Typically ranges from 15:1 to 31:1 (mL of solvent per gram of plant material).

-

Ultrasonic Time: 15 to 30 minutes.

-

Temperature: Ambient to 30°C.

-

-

Procedure: a. Mix the powdered plant material with the chosen solvent in a suitable vessel. b. Submerge the vessel in an ultrasonic bath or use a probe-type sonicator. c. Sonicate for the specified time and temperature. d. Centrifuge the mixture to pellet the solid material. e. Collect the supernatant containing the extracted ginsenosides. f. The extraction can be repeated multiple times (e.g., 3 times) for exhaustive extraction.

Purification of Ginsenosides using Macroporous Resin

Macroporous resins are effective for enriching saponins from crude extracts by adsorbing the ginsenosides and allowing impurities to be washed away.

Protocol:

-

Preparation of Crude Extract: Concentrate the ethanolic extract from the UAE procedure under vacuum to remove the ethanol. Suspend the resulting aqueous residue in water.

-

Resin Selection and Preparation: D101 or AB-8 macroporous resins are commonly used. Pre-treat the resin by washing sequentially with ethanol and then water until the eluent is clear.

-

Adsorption: Pass the aqueous suspension of the crude extract through a column packed with the prepared macroporous resin.

-

Washing: a. Wash the column with deionized water to remove water-soluble impurities like sugars and salts. b. Subsequently, wash with a low concentration of ethanol (e.g., 20% v/v) to remove more polar impurities.

-

Elution: Elute the adsorbed ginsenosides from the resin using a higher concentration of ethanol (e.g., 70-80% v/v).

-

Concentration: Collect the eluent and concentrate it under vacuum to obtain the purified ginsenoside fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) detector is a standard method for the quantitative analysis of ginsenosides.

Protocol:

-

Sample and Standard Preparation: a. Dissolve the purified ginsenoside extract in the mobile phase or a suitable solvent like methanol. b. Prepare a series of standard solutions of known concentrations for each ginsenoside to be quantified. c. Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of water (A) and acetonitrile (B52724) (B). A small amount of acid, such as 0.05% trifluoroacetic acid or phosphoric acid, is often added to the aqueous phase to improve peak shape.

-

Gradient Program (Example):

-

0-20 min: 20-22% B

-

20-23 min: 22-28% B

-

23-45 min: 28-35% B

-

45-55 min: 35% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: a. Identify the ginsenosides in the sample chromatogram by comparing their retention times with those of the standards. b. Construct a calibration curve for each standard by plotting peak area against concentration. c. Quantify the amount of each ginsenoside in the sample by interpolating its peak area on the corresponding calibration curve.

Signaling Pathways and Pharmacological Activities

Ginsenosides exert their diverse pharmacological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways associated with the anti-inflammatory and neuroprotective effects of specific ginsenosides.

Anti-inflammatory Signaling Pathway of Ginsenoside Rb1

Ginsenoside Rb1 has been shown to possess potent anti-inflammatory properties by targeting the Toll-like receptor 4 (TLR4) signaling pathway.

Caption: Ginsenoside Rb1 inhibits inflammation by preventing TLR4 dimerization.

Neuroprotective Signaling Pathway of Ginsenoside Rg1

Ginsenoside Rg1 has demonstrated neuroprotective effects in models of Parkinson's disease, in part through the activation of the Wnt/β-catenin signaling pathway.

Caption: Ginsenoside Rg1 promotes neuronal survival via the Wnt/β-catenin pathway.

Cardiovascular Protective Mechanisms of Panax Notoginseng Saponins (PNS)

Panax notoginseng saponins (PNS) exhibit cardioprotective effects through multiple mechanisms, including anti-platelet aggregation and induction of autophagy.

Caption: PNS protects the cardiovascular system via anti-platelet and pro-autophagy effects.

Conclusion

The ethnobotanical history of Panax species has provided a rich foundation for modern scientific inquiry. The ginsenosides, as the primary active constituents, have been shown to possess a multitude of pharmacological activities relevant to a wide range of diseases. This technical guide has provided a summary of the traditional uses, quantitative data on key saponins, detailed experimental protocols for their analysis, and an overview of their mechanisms of action through key signaling pathways. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued exploration and utilization of these potent natural compounds in modern therapeutics. Further research is warranted to fully elucidate the complex pharmacology of individual ginsenosides and their potential synergistic effects.

References

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. Cardioprotection of Panax Notoginseng saponins against acute myocardial infarction and heart failure through inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latest Evidence and Perspectives of Panax Notoginseng Extracts and Preparations for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Panax Saponin C: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Panax saponin (B1150181) C, a key bioactive constituent found within the Panax genus. This document outlines its primary natural sources, distribution within the plant, and detailed methodologies for its extraction and quantification. Furthermore, it explores the molecular signaling pathways modulated by this saponin, offering insights for therapeutic development.

Introduction to Panax Saponin C

This compound, also known as Ginsenoside Rc, is a protopanaxadiol (B1677965) (PPD)-type saponin, a class of tetracyclic triterpenoid (B12794562) glycosides.[1] These compounds are renowned for their diverse pharmacological activities and are considered key markers for the quality and efficacy of Panax-derived products. Ginsenoside Rc, in particular, has been the subject of research for its potential therapeutic effects.

Natural Sources and Distribution

Ginsenoside Rc is found in various species of the Panax genus, which are cultivated and distributed globally. The primary species containing this saponin include Panax ginseng (Korean ginseng), Panax quinquefolius (American ginseng), and Panax notoginseng (Chinese ginseng).[2][3][4] The concentration and distribution of Ginsenoside Rc vary significantly between species and within different parts of the plant.

Distribution in Different Panax Species

The abundance of Ginsenoside Rc can differ among the most common Panax species. While it is a notable component in Panax ginseng and Panax quinquefolius, its concentration can be influenced by factors such as the plant's age and cultivation conditions.[5]

Distribution within the Plant

Ginsenosides (B1230088) are present throughout the Panax plant, including the root, rhizome, leaves, stem, and flowers.[6][7] However, the main medicinal parts, the root and rhizome, typically contain the highest concentrations of these saponins (B1172615).[3] Studies on Panax notoginseng have shown that the total saponin content, including PPD-type saponins like Ginsenoside Rc, follows a general distribution pattern of rhizome > main root > lateral root > flower > leaf.[8] In Panax vietnamensis, while ocotillol-type saponins are predominant, PPD-type saponins are also present and their content is highest in the fine roots.[6][9]

Quantitative Data on this compound (Ginsenoside Rc)

The following tables summarize the quantitative data for Ginsenoside Rc and other major saponins in various Panax species and plant parts, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Content of Major Saponins in Different Parts of Panax vietnamensis

| Saponin | Rhizome (mg/g) | Radix (mg/g) | Fine Roots (mg/g) |

| Notoginsenoside R1 | 1.8 | 1.9 | 2.5 |

| Ginsenoside Rg1 | 10.3 | 11.2 | 14.9 |

| Ginsenoside Re | 5.3 | 5.8 | 6.9 |

| Majonoside R2 | 93.5 | 70.6 | 28.7 |

| Vina-ginsenoside R2 | 26.8 | 21.9 | 10.5 |

| Ginsenoside Rb1 | 10.5 | 10.1 | 18.3 |

| Ginsenoside Rc | Data not specified | Data not specified | Data not specified |

| Ginsenoside Rb2 | 4.9 | 4.7 | 8.2 |

| Ginsenoside Rd | 6.8 | 6.5 | 11.8 |

Source: Adapted from data on 17 ginsenosides analyzed by HPLC/ELSD in six-year-old Vietnamese ginseng.[6][9]

Table 2: Saponin Content in Underground Parts of Panax vietnamensis at Different Ages (mg/g)

| Saponin | 2 years | 3 years | 4 years | 5 years | 6 years | 7 years |

| Ginsenoside Rg1 | 1.21 | 1.87 | 2.53 | 3.15 | 3.21 | 3.01 |

| Ginsenoside Rb1 | 0.58 | 0.98 | 1.55 | 1.89 | 2.02 | 2.52 |

| Ginsenoside Rd | 0.67 | 1.12 | 1.98 | 2.54 | 3.48 | 2.67 |

| Majonoside R2 | 1.23 | 2.15 | 3.70 | 4.89 | 5.12 | 5.73 |

| Ginsenoside Rc | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

Source: Adapted from HPLC-UV/ELSD analysis of 10 characteristic saponins.[5][10]

Experimental Protocols

Extraction of Panax Saponins

A widely used method for extracting saponins from Panax materials is ultrasonic-assisted extraction (UAE).

Protocol: Ultrasonic-Assisted Extraction of Saponins from Panax notoginseng Leaves [11]

-

Sample Preparation: Dry and powder the leaves of Panax notoginseng.

-

Solvent: Prepare an 86% ethanol (B145695) in water solution.

-

Extraction:

-

Mix the powdered leaves with the ethanol solution at a liquid-to-solid ratio of 19:1 (mL/g).

-

Perform ultrasonic extraction for 1.5 hours.

-

-

Filtration: Filter the extract to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification (Optional): The crude extract can be further purified using techniques like macroporous resin chromatography.

Diagram: Experimental Workflow for Saponin Extraction

References

- 1. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical diversity of ginseng saponins from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ginseng Saponins in Different Parts of Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Panax Saponin C (Ginsenoside Rc) in Complex Mixtures Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panax species, commonly known as ginseng, are renowned for their medicinal properties, which are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) called ginsenosides (B1230088).[1][2] Panax saponin (B1150181) C, also known as Ginsenoside Rc, is one of the major protopanaxadiol (B1677965) (PPD) type ginsenosides found in various Panax species.[1][3] Its quantitative analysis is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of ginsenosides due to its reliability, simplicity, and accuracy.[4][5][6] This application note provides a detailed protocol for the quantification of Panax saponin C in complex mixtures, such as herbal extracts, using a validated HPLC-UV method.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis for the accurate quantification of this compound.

Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices like plasma or serum, a solid-phase extraction (SPE) is recommended to clean up the sample before HPLC analysis.[7][8]

Materials:

-

C18 SPE columns (e.g., 100 mg/mL)[8]

-

Deionized water

-

Sample containing this compound

Protocol:

-

Column Conditioning: Condition the C18 SPE column by washing it with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

-

Washing: Wash the column with 1 mL of deionized water to remove polar impurities.

-

Elution: Elute the ginsenosides, including this compound, with 1 mL of methanol.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Sample Preparation: Direct Dilution for Herbal Extracts

For less complex matrices like powdered extracts, a simpler dilution method can be employed.[5][9]

Materials:

Protocol:

-

Accurately weigh a known amount of the herbal extract powder.

-

Dissolve the powder in 80% aqueous methanol to achieve a target concentration suitable for HPLC analysis (e.g., 0.5 mg/mL of total saponins).[9]

-

Vortex the solution until the extract is fully dissolved.

-

Filter the solution through a 0.45 µm nylon membrane filter prior to injection into the HPLC system.[9]

HPLC-UV Method

This method describes the chromatographic conditions for the separation and quantification of this compound.

Instrumentation:

-

An HPLC system equipped with a quaternary solvent delivery system, an on-line degasser, an auto-sampler, a column temperature controller, and a UV detector.[9]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B)[4] |

| Gradient Program | 0-11 min, 21% A; 11-25 min, 21-32% A; 25-35 min, 32-40% A; 35-40 min, 40-95% A; 40-60 min, 95% A; 60-61 min, 95-21% A; 61-71 min, 21% A[4] |

| Flow Rate | 1.0 mL/min[4][9] |

| Injection Volume | 10 µL[9] |

| Column Temperature | 30 °C[4] |

| Detection Wavelength | 203 nm[8][9] |

Data Presentation

The following table summarizes typical validation parameters for the HPLC quantification of ginsenosides, including this compound.

Table 1: HPLC Method Validation Parameters for Ginsenoside Quantification

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [6][8] |

| Limit of Detection (LOD) | 0.4 - 1.7 mg/L | [6] |

| Limit of Quantification (LOQ) | Based on a signal-to-noise ratio of 10 | [5][6] |

| Recovery | 90 - 111.5% | [4] |

| Intra-day Precision (RSD) | < 4.0% | [10] |

| Inter-day Precision (RSD) | < 4.0% | [10] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship for quality control of Panax products.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in complex mixtures. Proper sample preparation, coupled with optimized chromatographic conditions, is essential for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of Panax-based products.

References

- 1. HPLC分離:アメリカ人参のジンセノサイド類 [sigmaaldrich.com]

- 2. Phytochemical analysis of Panax species: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC determination of four active saponins from Panax notoginseng in rat serum and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

Application Note: Quantitative Analysis of Panax Saponins Using HPLC-ELSD

Introduction